molecular formula C12H13NO2 B7843135 1-(4-Methoxy-1H-indol-3-YL)propan-2-one

1-(4-Methoxy-1H-indol-3-YL)propan-2-one

Cat. No.: B7843135
M. Wt: 203.24 g/mol
InChI Key: MJQQULLLIRFJLB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1H-indol-3-yl)propan-2-one is a substituted indole derivative featuring a propan-2-one (acetone) moiety at the 3-position of the indole ring and a methoxy group at the 4-position.

The compound’s indole core is a common scaffold in medicinal chemistry, often associated with receptor binding and enzyme inhibition activities .

Properties

IUPAC Name

1-(4-methoxy-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-10-4-3-5-11(15-2)12(9)10/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQULLLIRFJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent functionalization introduces the methoxy group and the propan-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Methoxy-1H-indol-3-yl)propan-2-one may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve halogenating agents or strong bases.

Major Products Formed:

  • Oxidation products include various oxo-indole derivatives.

  • Reduction products may include indole derivatives with reduced carbonyl groups.

  • Substitution products can feature a wide range of functionalized indole derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound and its derivatives are investigated for their therapeutic potential in treating various diseases.

  • Industry: Indole derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-1H-indol-3-yl)propan-2-one exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(4-methoxy-1H-indol-3-yl)propan-2-one, focusing on synthesis, properties, and biological activities:

Compound Name Key Structural Features Synthesis Method Biological Activity/Properties Reference
1-(4-Methoxy-1H-indol-3-yl)propan-2-one 4-methoxyindol-3-yl + propan-2-one Likely palladium-catalyzed coupling or domino reactions Not directly reported; inferred receptor-binding potential based on analogs
1,3-di(1H-indol-3-yl)propan-2-one Two indol-3-yl groups attached to propan-2-one Biotransformation from D-tryptophan or condensation reactions Aryl hydrocarbon receptor (AHR) agonist
4-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-3-hydroxyfuran-2(5H)-one (12) 4-methoxyindol-3-yl fused with hydroxyfuranone Substitution on indole followed by cyclization Potent HIV-1 inhibition via biotransformation into active metabolites
1-(3-Methyl-1H-indol-2-yl)propan-1-one Methyl group at indole 2-position + propan-1-one Multi-step substitution and condensation Intermediate for anticancer drugs; optimized for purity
4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol 4-methoxyindol-3-yl linked to a piperidin-4-ol via methylene Coupling of indole derivatives with piperidine scaffolds High affinity and selectivity for dopamine D2 receptors

Key Comparison Points

In contrast, 1,3-di(1H-indol-3-yl)propan-2-one lacks methoxy groups but achieves AHR agonism through dual indole interactions .

Biological Activity Anti-HIV Activity: Compound 12 () demonstrates that 4-methoxyindol-3-yl derivatives can exhibit antiviral effects, though activity depends on additional functional groups (e.g., hydroxyfuranone). Receptor Binding: The 4-methoxyindol-3-yl motif is critical in dopamine D2 receptor antagonists (e.g., ), suggesting the target compound could be optimized for neurological applications.

Synthetic Accessibility Palladium-catalyzed methods dominate the synthesis of indole-propanone derivatives (e.g., ), but yields and purity vary with substituents. For instance, 1-(3-methyl-1H-indol-2-yl)propan-1-one required multiple optimizations to achieve high purity , whereas domino reactions offer streamlined pathways for complex analogs .

Physicochemical Properties

  • Methoxy groups generally improve solubility in polar solvents compared to alkyl or halogen substituents. This property is advantageous for drug delivery but may require balancing with lipophilicity for membrane permeability .

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